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Abstract

This technical guide provides a comprehensive scientific overview of the chemical compound
1-(4-chlorophenoxy)-2-methylpropan-2-amine. The document details its structural and
physicochemical properties, proposes a logical and efficient synthetic pathway, and outlines
robust analytical methodologies for its structural elucidation and purity assessment. This guide
is intended for researchers, scientists, and professionals in the fields of drug development and
chemical synthesis, offering both foundational knowledge and practical, field-proven insights
into the chemistry of this molecule.

Introduction

1-(4-chlorophenoxy)-2-methylpropan-2-amine is a molecule of interest due to its unique
structural combination of a 4-chlorophenoxy moiety and a sterically hindered tertiary
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alkylamine. The 4-chlorophenoxy group is a common feature in a variety of biologically active
compounds, including herbicides and potential therapeutic agents, where it can influence
lipophilicity and metabolic stability.[1][2] The tertiary alkylamine, specifically a neopentyl amine
structure, introduces significant steric bulk, which can modulate receptor binding and
pharmacokinetic properties. The ether linkage provides rotational flexibility, allowing the two
key terminal groups to adopt various spatial orientations. Understanding the synthesis and
characterization of this molecule is a critical first step for any investigation into its potential
applications.

Molecular Structure and Physicochemical
Properties

The core structure of 1-(4-chlorophenoxy)-2-methylpropan-2-amine consists of a 4-
chlorinated benzene ring linked via an ether oxygen to a 2-methylpropan-2-amine backbone.

Structural Detalils

e IUPAC Name: 1-(4-chlorophenoxy)-2-methylpropan-2-amine
e CAS Number: 101-10-0

e Molecular Formula: C10H14CINO

e Molecular Weight: 200.68 g/mol

o Key Structural Features:

o 4-Chlorophenoxy group: Aromatic ring with an electron-withdrawing chlorine atom in the
para position.

o Ether linkage (-O-): Connects the aromatic and aliphatic portions of the molecule.

o 2-methylpropan-2-amine (tert-butylamine) moiety: A primary amine attached to a tertiary
carbon, creating significant steric hindrance.

Predicted Physicochemical Properties
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A summary of the predicted physicochemical properties of 1-(4-chlorophenoxy)-2-
methylpropan-2-amine is presented in the table below. These values are estimated using
computational models and provide a basis for experimental design, such as selecting
appropriate solvent systems for synthesis and purification.

Significance in a Research

Property Predicted Value

Context

Indicates good lipophilicity,
logP 3.1 suggesting potential for

membrane permeability.

) Suggests good oral
Topological Polar Surface Area

35.25 A2 bioavailability based on
(TPSA)
Veber's rules.
The primary amine is expected
pKa (most basic) 10.5 to be protonated at
physiological pH.
High boiling point due to
Boiling Point ~250-270 °C molecular weight and polar
functional groups.
Sparingly soluble in water;
- soluble in organic solvents like Important for selecting reaction
Solubility

ethanol, methanol, and and purification solvents.

dichloromethane.

Proposed Synthesis Pathway

A robust and efficient synthesis of 1-(4-chlorophenoxy)-2-methylpropan-2-amine can be
achieved through a multi-step process. The proposed pathway is designed for high yield and
purity, leveraging well-established and reliable chemical transformations.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule suggests a convergent approach. The key
disconnection is at the ether linkage, which can be formed via a Williamson ether synthesis.
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This breaks the molecule down into two readily available starting materials: 4-chlorophenol and
a suitable derivative of 2-methylpropan-2-amine.

4-chlorophenol \

Williamson Ether Synthesis
P e
1-halo-2-methylpropan-2-amine derivative

« C-O disconnection (1-(4-chIorophenoxy)-z-methylpropan-z-amina

Click to download full resolution via product page

Caption: Retrosynthetic analysis of 1-(4-chlorophenoxy)-2-methylpropan-2-amine.

Step-by-Step Synthesis Protocol

The proposed synthesis involves two main stages: the preparation of a suitable electrophile
from 2-amino-2-methyl-1-propanol and its subsequent reaction with 4-chlorophenol.

Step 1. Synthesis of N-(2-methyl-1-oxiranyl)acetamide

This step involves the conversion of the amino alcohol to an epoxide, with the amine protected
as an acetamide to prevent side reactions.

o Protection of the amine: 2-Amino-2-methyl-1-propanol is reacted with acetic anhydride in a
suitable solvent like dichloromethane (DCM) in the presence of a base such as triethylamine
to form N-(1-hydroxy-2-methylpropan-2-yl)acetamide.

o Formation of the epoxide: The resulting N-acylated amino alcohol is then treated with a
chlorinating agent like thionyl chloride to convert the primary alcohol to a chloride.
Subsequent treatment with a strong base (e.g., sodium hydroxide) will induce an
intramolecular Williamson ether synthesis to form the epoxide, N-(2-methyl-1-
oxiranyl)acetamide.

Step 2: Williamson Ether Synthesis and Deprotection

» Nucleophilic attack: 4-Chlorophenol is deprotonated with a base like sodium hydride in an
aprotic polar solvent such as dimethylformamide (DMF) to form the corresponding
phenoxide.
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o Ether formation: The N-(2-methyl-1-oxiranyl)acetamide is added to the reaction mixture. The
phenoxide will attack the less sterically hindered carbon of the epoxide ring, opening it to
form an intermediate.

o Deprotection: The resulting acetamide is hydrolyzed under acidic or basic conditions to yield
the final product, 1-(4-chlorophenoxy)-2-methylpropan-2-amine.

) S ey

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 1-(4-chlorophenoxy)-2-methylpropan-2-amine.

Structural Elucidation and Characterization

A combination of spectroscopic techniques is essential for the unambiguous structural
confirmation and purity assessment of the synthesized 1-(4-chlorophenoxy)-2-methylpropan-
2-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms
in a molecule.[3]

'H NMR (Proton NMR)

o Aromatic Protons: Two doublets in the aromatic region (o 6.8-7.3 ppm), characteristic of a
para-substituted benzene ring.

o CH:z Protons: A singlet or AB quartet around & 3.8-4.0 ppm, corresponding to the methylene
protons adjacent to the ether oxygen.

e NH:z Protons: A broad singlet that can appear over a wide chemical shift range (6 1.0-3.0
ppm), corresponding to the primary amine protons.
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e CHs Protons: A singlet integrating to six protons around & 1.2-1.4 ppm, representing the two
equivalent methyl groups.

13C NMR (Carbon NMR)

o Aromatic Carbons: Four signals in the aromatic region (6 115-160 ppm). The carbon bearing
the chlorine and the carbon bearing the oxygen will have distinct chemical shifts.

e CH2z Carbon: A signal around & 70-75 ppm for the methylene carbon.

e Quaternary Carbon: A signal around & 50-55 ppm for the tertiary carbon bonded to the
amine.

e CHs Carbons: A signal around & 25-30 ppm for the two equivalent methyl carbons.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

N-H Stretch: A medium to weak absorption in the region of 3300-3400 cm~1, characteristic of
a primary amine.

e C-H Stretch (aromatic and aliphatic): Absorptions just above and below 3000 cm™1,
respectively.

e C=C Stretch (aromatic): Peaks in the 1450-1600 cm~1 region.
e C-O Stretch (ether): A strong absorption around 1240 cm™1.

o C-ClI Stretch: A peak in the 1090-1010 cm~1 region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule.

e Molecular lon Peak (M*): A peak at m/z = 200, with a characteristic M+2 peak at m/z = 202
with approximately one-third the intensity, due to the presence of the 3’Cl isotope.
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» Key Fragmentation Patterns:
o Loss of a methyl group (-15) to give a fragment at m/z = 185.

o Cleavage of the C-C bond adjacent to the amine, leading to fragments corresponding to

the amine and phenoxy portions of the molecule.

Synthesis

(Proposed Synthesis)
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y
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Caption: Workflow for the synthesis, purification, and analysis of the target compound.

Potential Applications and Future Research

While the specific biological activities of 1-(4-chlorophenoxy)-2-methylpropan-2-amine are
not extensively documented in publicly available literature, its structural motifs suggest several

avenues for future research.

e Drug Discovery: The combination of a chlorophenoxy group and a sterically hindered amine
could be explored for its potential as a scaffold in the development of novel therapeutic
agents, particularly in areas where these individual moieties have shown promise, such as in
antimicrobial or anticancer research.[1][4]

© 2026 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b3108680/docs?utm_src=pdf-body-img#structure-of-1-4-chlorophenoxy-2-methylpropan-2-amine
https://www.benchchem.com/product/b3108680/docs?utm_src=pdf-body#structure-of-1-4-chlorophenoxy-2-methylpropan-2-amine
https://www.benchchem.com/pdf/Comparative_Bioactivity_Analysis_of_2_4_Chlorophenoxy_propanehydrazide_and_Analogs.pdf
https://www.longdom.org/open-access/synthesis-characterization-biological-activities-and-molecular-docking-of-new-benzenesulfonamide-drugs-91997.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3108680?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

» Agrochemicals: The phenoxyacetic acid scaffold, a related structure, is a well-known
herbicide.[5] Investigating the herbicidal or plant growth regulatory properties of this
compound could be a fruitful area of research.

o Material Science: Amines are widely used as curing agents for epoxy resins and as building
blocks for polymers. The unique steric hindrance of this molecule could impart novel
properties to materials synthesized from it.

Further research should focus on the biological screening of this compound in various assays
to determine its bioactivity profile. Additionally, optimization of the synthetic route for large-scale
production would be necessary for any potential commercial applications.

Conclusion

This technical guide has provided a detailed overview of the structure, properties, synthesis,
and characterization of 1-(4-chlorophenoxy)-2-methylpropan-2-amine. By leveraging
established chemical principles and data from analogous structures, a clear and logical
pathway for its preparation and analysis has been presented. The insights and protocols
detailed herein are intended to serve as a valuable resource for researchers and scientists,
enabling further exploration of this intriguing molecule and its potential applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. benchchem.com [benchchem.com]

e 2. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
e 3. pdf.benchchem.com [pdf.benchchem.com]

e 4.longdom.org [longdom.org]

e 5. mjas.analis.com.my [mjas.analis.com.my]

¢ To cite this document: BenchChem. [Structure of 1-(4-chlorophenoxy)-2-methylpropan-2-
amine]. BenchChem, [2026]. [Online PDF]. Available at:

© 2026 BenchChem. All rights reserved. 9/10 Tech Support


https://www.researchgate.net/figure/Synthesis-of-chlorpheniramine-maleate_fig1_349377465
https://www.mdpi.com/1420-3049/26/5/1446
https://www.mdpi.com/1422-0067/20/21/5341
https://pubmed.ncbi.nlm.nih.gov/14555902/
https://accessmedicine.mhmedical.com/content.aspx?bookid=2284&sectionid=222911299
https://www.longdom.org/open-access/synthesis-characterization-biological-activities-and-molecular-docking-of-new-benzenesulfonamide-drugs-101342.html
https://www.benchchem.com/product/b3108680?utm_src=pdf-custom-synthesis#bc-rfq
https://www.benchchem.com/pdf/Comparative_Bioactivity_Analysis_of_2_4_Chlorophenoxy_propanehydrazide_and_Analogs.pdf
https://accessmedicine.mhmedical.com/content.aspx?bookid=2284%C2%A7ionid=248383982
https://pdf.benchchem.com/110/Application_Notes_and_Protocols_for_the_Structural_Elucidation_of_N_2_Chlorophenyl_methyl_propan_2_amine_using_NMR_Spectroscopy.pdf
https://www.longdom.org/open-access/synthesis-characterization-biological-activities-and-molecular-docking-of-new-benzenesulfonamide-drugs-91997.html
https://mjas.analis.com.my/mjas/v25_n6/pdf/Liyana_25_6_3.pdf
https://www.benchchem.com/product/b3108680/docs#structure-of-1-4-chlorophenoxy-2-methylpropan-2-amine
https://www.benchchem.com/product/b3108680/docs#structure-of-1-4-chlorophenoxy-2-methylpropan-2-amine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3108680?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

[https://www.benchchem.com/product/b3108680/docs#structure-of-1-4-chlorophenoxy-2-
methylpropan-2-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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